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Compound of Interest

Compound Name:
2-Oxa-7-azaspiro[4.5]decane

hydrochloride

CAS No.: 374795-37-6

Cat. No.: B1358157

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The oxa-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal

chemistry, yielding potent and selective ligands for various central nervous system targets. This

guide provides a comparative analysis of the structure-activity relationships (SAR) for two key

classes of oxa-azaspiro[4.5]decane analogues: M1 muscarinic receptor agonists and sigma-1

(σ1) receptor ligands. The information presented herein is compiled from published

experimental data to facilitate further drug discovery and development efforts.

M1 Muscarinic Receptor Agonists
Oxa-azaspiro[4.5]decane derivatives have been extensively investigated as M1 muscarinic

agonists for the potential treatment of cognitive deficits associated with Alzheimer's disease.

The following table summarizes the SAR for a series of these analogues, highlighting the

impact of structural modifications on receptor binding affinity and functional activity.
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Table 1: Structure-Activity Relationship of 1-Oxa-8-Azaspiro[4.5]decane Analogues as M1

Muscarinic Agonists

Compoun
d ID

R1 R2

M1
Receptor
Affinity
(Ki, nM)

M2
Receptor
Affinity
(Ki, nM)

M1
Agonist
Activity
(PI
Hydrolysi
s)

In Vivo
Antiamne
sic
Activity
(ED50,
mg/kg,
s.c.)

17 CH3 =O Potent
Potent (No

Selectivity)
- Potent

18 C2H5 =O
Preferential

for M1
-

Partial

Agonist
Potent

29 CH3 =CH2
Preferential

for M1
-

Partial

Agonist
Potent

26 CH3 Dithiolane
Preferential

for M1
- - Potent

37 CH3 =NOH
Preferential

for M1
- - Potent

YM796 CH3 =CH2
Micromolar

Range

Weaker

Binding

Partial

Agonist
0.031 (p.o.)

YM954 C2H5 =O
Micromolar

Range

Weaker

Binding

Partial

Agonist
0.016 (p.o.)

Data compiled from multiple sources, including[1][2].

The SAR for this series reveals several key insights. Systematic modifications of the parent

compound (17), which showed potent but non-selective muscarinic activity, led to analogues

with preferential affinity for M1 over M2 receptors.[1] Notably, the introduction of a 2-ethyl group

(18), a 3-methylene group (29), a 3-dithioketal group (26, 28), or a 3-oxime group (37) all

conferred M1 selectivity.[1] Furthermore, compounds 18 and 29 were found to stimulate

phosphoinositide hydrolysis, indicating partial agonistic activity at the M1 receptor.[1] In vivo
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studies demonstrated that these M1-selective analogues exhibit potent antiamnesic activity in

scopolamine-induced memory impairment models, with a favorable separation from cholinergic

side effects like hypothermia.[1][2]

Sigma-1 (σ1) Receptor Ligands
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-

affinity ligands for the σ1 receptor, a potential target for tumor imaging and therapy. The SAR

for a selected analogue is presented below.

Table 2: Biological Activity of a 1,4-Dioxa-8-azaspiro[4.5]decane Analogue as a Sigma-1

Receptor Ligand

Compound ID Structure
σ1 Receptor
Affinity (Ki,
nM)

σ2 Receptor
Selectivity
(Fold)

Vesicular
Acetylcholine
Transporter
Selectivity
(Fold)

5a

8-(4-(2-

Fluoroethoxy)be

nzyl)-1,4-dioxa-

8-

azaspiro[4.5]dec

ane

5.4 ± 0.4 30 1404

Data from.

Compound 5a demonstrates high affinity for the σ1 receptor and significant selectivity over the

σ2 receptor and the vesicular acetylcholine transporter. This favorable profile suggests its

potential as a radioligand for positron emission tomography (PET) imaging of σ1 receptor

expression in tumors.

Experimental Protocols
M1 Muscarinic Receptor Binding Assay

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4941945/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00124/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358157?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor affinities of the oxa-azaspiro[4.5]decane analogues for M1 and M2 muscarinic

receptors were determined using a radioligand binding assay with [3H]pirenzepine (for M1) and

[3H]quinuclidinyl benzylate (for M2) in rat cerebral cortical and cerebellar membranes,

respectively. The assay typically involves the following steps:

Membrane Preparation: Rat cerebral cortex and cerebellum are homogenized in ice-cold

buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay

buffer.

Binding Reaction: A mixture of the membrane preparation, the radioligand, and varying

concentrations of the test compound is incubated.

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay
The M1 agonist activity of the compounds is assessed by measuring their ability to stimulate

phosphoinositide hydrolysis in rat hippocampal slices. The general procedure is as follows:

Slice Preparation: Rat hippocampi are sliced and pre-incubated with [3H]myo-inositol to label

the membrane phosphoinositides.

Stimulation: The slices are then incubated with the test compounds in the presence of LiCl,

which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates

(IPs).

Extraction and Separation: The reaction is terminated, and the accumulated [3H]IPs are

separated from other components using anion-exchange chromatography.
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Quantification: The amount of [3H]IPs is determined by liquid scintillation counting.

Data Analysis: The results are expressed as the percentage of the maximal response

induced by a full agonist like carbachol.

In Vivo Antiamnesic Activity (Passive Avoidance Task)
The ability of the compounds to reverse cognitive deficits is evaluated in a scopolamine-

induced amnesia model in rats using a passive avoidance task. The protocol generally

involves:

Apparatus: A shuttle box with two compartments, one illuminated and one dark, separated by

a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Training (Acquisition Trial): Each rat is placed in the light compartment. When the rat enters

the dark compartment, the door is closed, and a mild electric shock is delivered to the paws.

Drug Administration: The test compound or vehicle is administered (e.g., subcutaneously or

orally) before or after the training trial. Scopolamine is administered to induce amnesia.

Testing (Retention Trial): 24 hours after the training, the rat is again placed in the light

compartment, and the latency to enter the dark compartment is recorded. A longer latency

indicates better memory retention.

Data Analysis: The step-through latency in the retention trial is compared between different

treatment groups.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the M1 muscarinic receptor and a

typical experimental workflow for a radioligand binding assay.
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Caption: M1 Muscarinic Receptor Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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